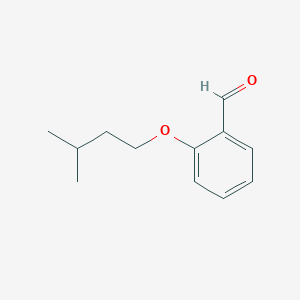

2-(3-Methylbutoxy)benzaldehyde

Descripción general

Descripción

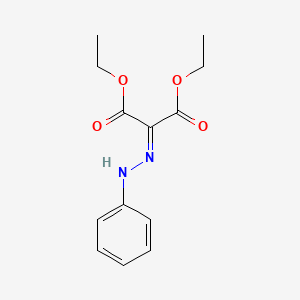

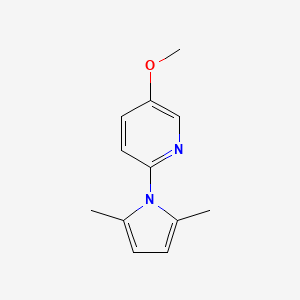

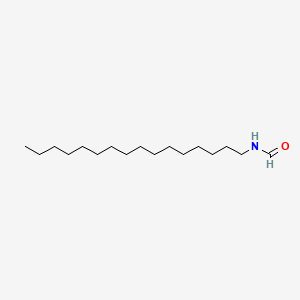

2-(3-Methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 81995-28-0 and a molecular weight of 192.26 . It has a linear formula of C12 H16 O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12 H16 O2 . This indicates that it consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 192.26 .Aplicaciones Científicas De Investigación

Green Chemistry Applications

The use of 2-(3-Methylbutoxy)benzaldehyde in green chemistry is evident from the study by Verdía, Santamarta, and Tojo (2017), where an ionic liquid served as a solvent and catalyst for organic reactions. This showcases the potential of this compound in environmentally friendly chemical processes, particularly in undergraduate chemistry education (Verdía, Santamarta, & Tojo, 2017).

Asymmetric Synthesis in Organic Chemistry

María et al. (2007) discussed the role of this compound in the asymmetric synthesis of aliphatic 2-hydroxy ketones. This synthesis involves the use of enzymes like benzaldehyde lyase, indicating its application in creating enantiomerically enriched compounds, vital in pharmaceuticals and organic chemistry (María et al., 2007).

Biocompatible Chemosensors

In 2020, Dhawa et al. explored the use of benzaldehyde derivatives, including this compound, in creating biocompatible chemosensors for pH. These compounds can differentiate between normal and cancer cells due to varying pH levels, indicating its application in medical diagnostics and research (Dhawa et al., 2020).

Catalysis and Chemical Synthesis

Wagh and Yadav (2018) demonstrated the synthesis of α-Methylcinnamaldehyde through Claisen-Schmidt condensation of benzaldehyde with propanal, where this compound can be implicated. This process is significant in producing compounds used in various industries, from perfumes to pharmaceuticals (Wagh & Yadav, 2018).

Bioproduction in Flavor Industry

Craig and Daugulis (2013) conducted a study on the bioproduction of benzaldehyde in the flavor industry. Given the structural similarity, this compound could potentially be used in similar biotechnological processes to produce flavor compounds (Craig & Daugulis, 2013).

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is a combustible liquid and may be harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Mecanismo De Acción

Target of Action

Benzaldehyde, a structural analog, has been shown to have antifungal and antibiotic modulating activity

Mode of Action

Benzaldehyde analogs have been shown to disrupt cellular antioxidation systems . They function as redox cyclers that destabilize cellular redox homeostasis

Biochemical Pathways

Benzaldehyde analogs have been shown to target the mitochondrial respiratory chain (mrc) in fungi . This suggests that 2-(3-Methylbutoxy)benzaldehyde might also affect similar pathways, but more research is needed to confirm this.

Result of Action

Benzaldehyde has been shown to have toxic effects against drosophila melanogaster, causing 100% mortality within 2 hours at a concentration of 4 µg/ml

Análisis Bioquímico

Biochemical Properties

2-(3-Methylbutoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that this compound may act as a redox-active compound, influencing cellular redox homeostasis and antioxidation systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal pathogens like Aspergillus fumigatus, this compound has been found to inhibit growth by targeting the antioxidation components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been identified as a potent inhibitor of enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions lead to the destabilization of cellular redox homeostasis, resulting in oxidative stress and subsequent inhibition of fungal growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained oxidative stress and inhibition of cellular growth in fungal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert mild oxidative stress without significant adverse effects . At higher doses, it can induce severe oxidative stress, leading to cellular damage and toxicity . These threshold effects highlight the importance of dosage optimization in experimental settings to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential as a redox-active agent in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it exerts its biochemical effects . The compound’s distribution is crucial for its efficacy in disrupting cellular antioxidation systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular cellular compartments, such as mitochondria, where it interacts with enzymes involved in oxidative stress response . This targeted localization enhances its ability to induce oxidative stress and inhibit cellular growth.

Propiedades

IUPAC Name |

2-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRAJEBRXBINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290520 | |

| Record name | 2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81995-28-0 | |

| Record name | 81995-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)